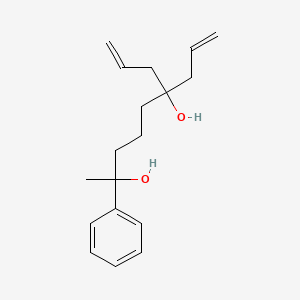
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is an organic compound characterized by its unique structure, which includes a phenyl group, a prop-2-en-1-yl group, and a non-8-ene-2,6-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl-substituted non-8-ene-2,6-diol with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) depending on the type of substitution.
Major Products
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Various substituted phenyl or prop-2-en-1-yl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to the scavenging of free radicals by the hydroxyl groups on the phenyl ring . Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-5-(1-propenyl)-, (E): Similar structure with a methoxy group instead of a hydroxyl group.
(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Contains methoxy groups and a similar prop-1-en-1-yl group.
(2E)-3-Phenylprop-2-en-1-yl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside: A glycoside derivative with a similar phenylprop-2-en-1-yl structure.
Uniqueness
2-Phenyl-6-(prop-2-EN-1-YL)non-8-ene-2,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and prop-2-en-1-yl groups, along with the non-8-ene-2,6-diol backbone, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
87998-10-5 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-phenyl-6-prop-2-enylnon-8-ene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-4-12-18(20,13-5-2)15-9-14-17(3,19)16-10-7-6-8-11-16/h4-8,10-11,19-20H,1-2,9,12-15H2,3H3 |
InChI-Schlüssel |
LVUSWIRLXOPQMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(CC=C)(CC=C)O)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















